molecular formula C12H17NO B1342304 1-Benzyl-3-methylpyrrolidin-3-OL CAS No. 96567-93-0

1-Benzyl-3-methylpyrrolidin-3-OL

Cat. No. B1342304
CAS RN: 96567-93-0
M. Wt: 191.27 g/mol
InChI Key: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidin-3-OL is a compound of interest in various fields of chemistry and pharmacology due to its potential as a drug precursor and its role in the synthesis of complex molecules. The compound has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylpyrrolidin-3-OL has been approached from different angles. A notable method involves starting from the naturally occurring alkaloid (−)-vasicine, which is a major component of the plant Adhatoda vasica. This approach yielded the compound in 84% overall yield, demonstrating a scalable and efficient pathway for its production . Other studies have focused on the synthesis of related compounds, such as 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, which was synthesized via a melting reaction of the salt formed by L-malic acid and benzylamine, indicating the versatility of benzylamine derivatives in synthesis .

Molecular Structure Analysis

Computational studies have been conducted to understand the structure-directing effects of benzylpyrrolidine and its derivatives. These studies are crucial for the synthesis of microporous materials like aluminophosphate AlPO-5. It was found that the molecular packing density inside the channel system of the microporous materials is an important factor for the synthesis, with benzylpyrrolidine being a good template for directing the synthesis .

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are versatile intermediates in various chemical reactions. For instance, 1-Benzyl-1-methylpyrrolidinium has been used as a structure-directing agent in the synthesis of zeolitic phases, demonstrating the influence of benzylpyrrolidine derivatives in crystallization processes . Additionally, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been catalyzed by related compounds, showcasing the utility of benzyl derivatives in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpyrrolidin-3-OL are closely related to its structure and reactivity. While specific studies on the physical properties of this compound were not provided, related research indicates that small modifications to the benzylpyrrolidine structure can significantly affect the properties and reactivity of the compound. For example, the presence of Na+ as a co-structure directing agent alongside 1-Benzyl-1-methylpyrrolidinium significantly modified the chemistry of the gel in zeolite synthesis .

Scientific Research Applications

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

  • Biological Transformation

    • Field : Biotechnology
    • Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are used in the preparation of optically-active 3-pyrrolidinol . This compound is a chiral building block for pharmaceuticals .
    • Method of Application : The preparation involves hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase . The process involves regioselective microbial hydroxylation of 1-benzoylpyrrolidine and stereoselective enzymatic esterification .
    • Results : The process yields (S)-1-benzoyl-3-pyrrolidinol with 66% enantiomeric excess (ee) . The kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee . The (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives with >99% ee .
  • Synthetic Compound

    • Field : Industrial Chemistry
    • Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL, also known as BMPO, is a synthetic compound that has gained significant attention due to its potential therapeutic and industrial applications.
    • Method of Application : The specific methods of application are not mentioned in the source.
    • Results : The compound is a chiral molecule with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.
  • Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are used in the synthesis of various pharmaceuticals . These compounds are chiral building blocks for pharmaceuticals .
    • Method of Application : The preparation involves microbial hydroxylation of the pyrrolidine ring . This synthetic route is short and effective but the enantiomeric excess of the hydroxylation product is low (52–53 % ee) .
    • Results : The process yields optically-active 1-benzoyl-3-pyrrolidinol with 66% enantiomeric excess (ee) . The kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee .
  • Chemical Research

    • Field : Chemical Research
    • Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL, also known as BMPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
    • Method of Application : The specific methods of application are not mentioned in the source.
    • Results : The compound is a chiral molecule with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.

Safety And Hazards

The safety information for 1-Benzyl-3-methylpyrrolidin-3-OL includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the signal word “Warning” and the GHS07 pictogram . Precautionary statement P261 is also mentioned .

properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595291
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpyrrolidin-3-OL

CAS RN

96567-93-0
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 1-benzyl-3-pyrrolidinone (10 g, 61.7 mmol) in dry THF (40 mL) to methyl magnesium bromide (3 M in diethyl ether, 44 mL, 132 mmol) at −20° C. Stir for 3 h and allow the reaction to warm up to 0° C. Pour onto crushed ice and extract with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give 1-benzyl-3-methylpyrrolidin-3-ol which may be used directly in the next step without further purification (8.6 g, 73%). 1H NMR (400 MHz, CDCl3) δ 7.22-7.33 (5H, m), 3.63 (2H, s), 2.92-2.99 (1H, m), 2.71 (1H, d, J=9.29 Hz), 2.28-2.36 (1H, m), 2.22 (1H, d, J=9.78 Hz), 1.84-1.91 (2H, m), 1.33 (3H, s), MS (ES): m/z=192 [M+H].
Quantity
10 g
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44 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-benzylpyrrolidin-3-one (9.98 g, 57.0 mmol) in THF (57.0 mL) at −20° C. was added to 1.4M MeMgBr (85.4 mL, 120 mmol). When addition was complete, the ice bath was removed and the reaction was allowed to warm to ambient temperature and then quenched with water (200 mL). The mixture was diluted with saturated NH4Cl (200 mL) and ethyl acetate (300 mL) and stirred vigorously for 5 minutes. An inseparable emulsion formed with fine particulates. The reaction mixture was filtered under vacuum and the layers were separated. The aqueous layer was extracted with ethyl acetate (200 mL) and the organic layer was washed with brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to an oil which was purified by flash chromatography (0-5% Methanol/DCM) to give (+/−)1-benzyl-3-methylpyrrolidin-3-ol (6.10 g, 31.9 mmol, 56.0% yield).
Quantity
9.98 g
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reactant
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85.4 mL
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Quantity
57 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Benzyl-3-methyl-pyrrolidin-3-ol was prepared as described in Tett Lett 1996, 37, 8, 1297, by addition of 1-benzylpyrolidin-3-one to methyl magnesium chloride.
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Synthesis routes and methods V

Procedure details

To a solution of commercially available 1-(phenylmethyl)-3-pyrrolidinone (1.0 g, 5.71 mmol) in THF (30 mL) and ether (30 mL) at 0° C. was added MeMgBr (1.4 M solution in toluene:THF (3:1)) (6.1 mL, 8.65 mmol). The reaction was stirred at 0° C. for 1.5 hours, then quenched with water and extracted. Removed organic solvent in vacuo and extracted again with ether, dried organics (Na2SO4) and removed solvent in vacuo. Purified by RP-HPLC to provide racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol as a yellow oil (0.501 g, 46%). LCMS: (M+H)+=192.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
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Quantity
30 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Huard, K Ahn, P Amor, DA Beebe… - Journal of medicinal …, 2017 - ACS Publications
… /EtOAc = 5:1 to 1:1) to afford 1-benzyl-3-methylpyrrolidin-3-ol (300 g, 52%) as an oil. H NMR (… A suspension of 1-benzyl-3-methylpyrrolidin-3-ol (700 g, 3.66 mol) and 10% Pd/C (50% wet…
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk

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